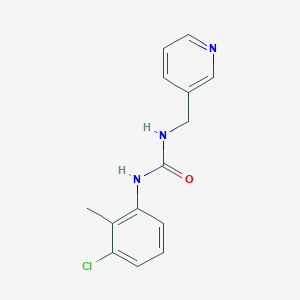
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)urea is a chemical compound that is commonly known as CMU. It is a white, crystalline powder that is soluble in water and organic solvents. CMU is a urea derivative that has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. CMU has been shown to inhibit the activity of several kinases, including Akt and ERK, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
CMU has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CMU has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMU in laboratory experiments is its relatively simple synthesis and low cost. CMU is also highly soluble in water and organic solvents, making it easy to work with in the laboratory. However, one of the limitations of using CMU is its potential toxicity. CMU has been shown to be toxic to some cell lines at high concentrations, and caution should be exercised when working with this compound.
Direcciones Futuras
There are several future directions for research on CMU. One area of interest is the development of new cancer drugs based on the structure of CMU. Researchers are also interested in studying the potential use of CMU in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of CMU and its potential side effects.
Métodos De Síntesis
The synthesis of CMU involves the reaction of 2-chloro-5-methylphenyl isocyanate with 3-pyridinemethanol in the presence of a base. The resulting intermediate is then treated with urea to yield CMU. The synthesis of CMU is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
CMU has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CMU has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer drugs.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-12(15)5-2-6-13(10)18-14(19)17-9-11-4-3-7-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMSQMDNHIIKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)

![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)
![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
![2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
![2-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5364567.png)
![(4S)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364586.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5364592.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5364593.png)
![(4aS*,8aR*)-6-[(methylthio)acetyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5364605.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364612.png)
![[3-methyl-1-(2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-3-yl]methanol](/img/structure/B5364620.png)